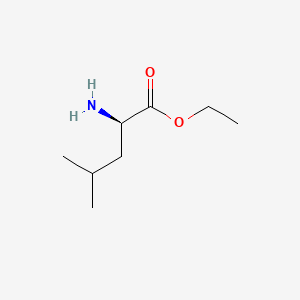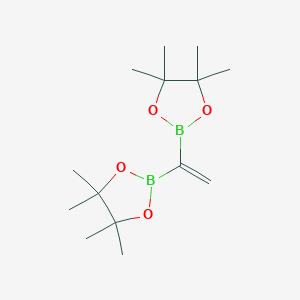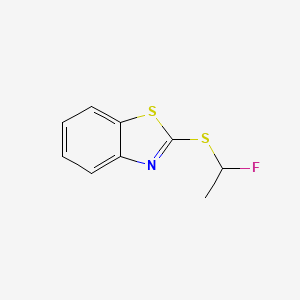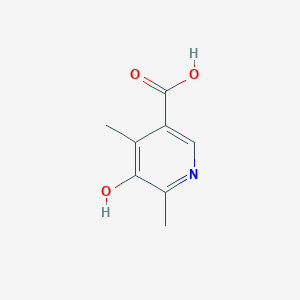
5-Hydroxy-4,6-dimethylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4,6-dimethylnicotinic acid is a derivative of nicotinic acid, which belongs to the class of pyridinecarboxylic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,6-dimethylnicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with appropriate reagents to introduce the hydroxyl group at the 5-position . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-4,6-dimethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions may introduce different functional groups at the methyl positions.
Applications De Recherche Scientifique
5-Hydroxy-4,6-dimethylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: Another derivative of nicotinic acid, differing in the position of the carboxyl group on the pyridine ring.
Picolinic Acid: A positional isomer of nicotinic acid with the carboxyl group at the 2-position.
Uniqueness
5-Hydroxy-4,6-dimethylnicotinic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
5-hydroxy-4,6-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-6(8(11)12)3-9-5(2)7(4)10/h3,10H,1-2H3,(H,11,12) |
Clé InChI |
AINNQXPXIGTWDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1C(=O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


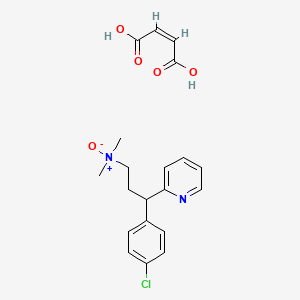
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
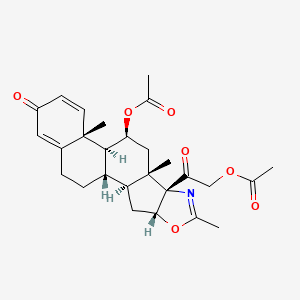
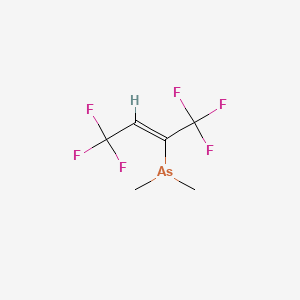
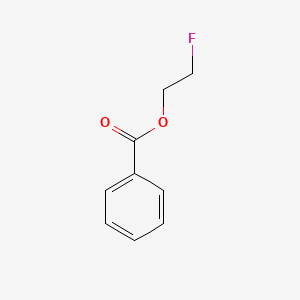
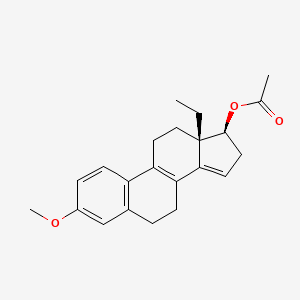
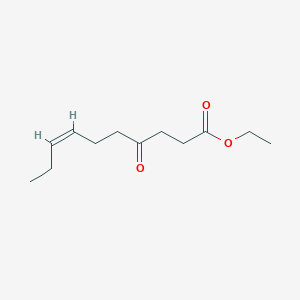
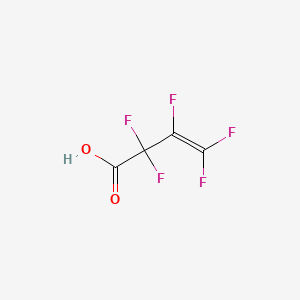
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

